![molecular formula C7H13NO B13505946 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[311]heptan-1-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 3-Oxabicyclo[3.1.1]heptane.
Functional Group Introduction:
Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reductive amination, and solvents such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine: Similar structure but with the oxygen atom in a different position.
3-Oxabicyclo[3.1.1]heptane: Lacks the amine group, making it less reactive in certain contexts.
Uniqueness
3-Oxabicyclo[311]heptan-1-ylmethanamine is unique due to its specific bicyclic structure with an oxygen atom and an amine group
Biological Activity
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, a bicyclic amine derivative, exhibits promising biological activities due to its unique structural properties. This compound is characterized by the presence of an oxabicycloheptane ring system and a methanamine group, which contribute to its potential interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C7H13NO·HCl. The compound's structure allows it to function as a ligand for various receptors and enzymes, influencing their activity and thereby exerting biological effects.
The biological activity of this compound primarily involves:
- Ligand Binding : The compound can bind to specific receptors or enzymes, modulating their functions.
- Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of reactive intermediates that interact with biological molecules.
Biological Activity Overview
The biological activities attributed to this compound include:
Case Study 1: Anticancer Applications
In a study exploring the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, researchers found that incorporating this compound into existing drug frameworks significantly improved physicochemical properties such as permeability and solubility. This modification enhanced the efficacy of Sonidegib in preclinical models, demonstrating its potential in cancer therapy .
Case Study 2: Neuropharmacological Research
Research examining the neuropharmacological properties of bicyclic amines indicated that structural modifications could lead to compounds with enhanced activity at neurotransmitter receptors. While specific data on this compound is limited, its structural characteristics suggest it may interact with similar pathways.
Research Findings
Recent studies have highlighted the importance of structural modifications in drug design:
- Isosteric Replacements : The ability to replace aromatic rings with saturated isosteric scaffolds like 3-Oxabicyclo[3.1.1]heptane has been shown to improve the pharmacokinetic profiles of drug candidates .
- Synthetic Routes : The synthesis involves Diels-Alder reactions followed by nucleophilic substitutions, which are critical for producing derivatives with desired biological activities.
Q & A
Q. What are the established synthetic routes for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine, and what key reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclization reactions, such as Diels-Alder or reductive amination. For example, bicyclic ketones (e.g., 3-oxabicyclo[3.3.1]nonan-9-one) can be reduced using sodium in ethanol/toluene under reflux, followed by chromatographic purification . Key conditions include:
- Catalysts : Sodium or lithium aluminum hydride for reductive steps.
- Solvents : Absolute ethanol, toluene, or ether.
- Temperature : Reflux (~100°C) for cyclization.
- Purification : Neutral alumina chromatography (grade II) to isolate stereoisomers .
Q. How can NMR spectroscopy resolve configurational ambiguities in bicyclic amines like this compound?
Advanced Research Question
NMR is critical for assigning configurations in bicyclic systems. For example, in 9-substituted 3-oxabicyclo[3.3.1]nonanes, coupling constants and splitting patterns distinguish diastereomers. Axial-equatorial proton interactions and vicinal coupling constants (e.g., 3JHH) provide conformational insights. Chemical shifts of bridgehead protons or oxirane-ring protons further differentiate stereoisomers .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Basic Research Question
Safety protocols are guided by GHS classifications:
Q. How can researchers resolve discrepancies in reported biological activities of bicyclic amines?
Advanced Research Question
Discrepancies often arise from diastereomer mixtures or impurities. Methodologies include:
- Diastereomer Separation : Chiral HPLC or preparative chromatography (e.g., using petroleum ether-benzene gradients) .
- Analytical Validation : LC-MS to confirm purity (>95%) and NMR to verify stereochemistry .
- Biological Assays : Repeat activity tests with purified isomers to isolate specific pharmacological effects .
Q. What methodologies assess the interaction of this compound with biological targets?
Advanced Research Question
- Enzymatic Assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands .
- Receptor Binding Studies : Competitive binding assays (e.g., with 3H-labeled antagonists) to determine IC50 values .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like neurotransmitter receptors .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
Scalability issues include:
- Diastereomer Control : Continuous flow reactors improve reaction homogeneity and reduce side products .
- Catalyst Efficiency : Optimize catalyst loading (e.g., Ru-based catalysts for hydrogenation) to minimize racemization .
- Purification : Simulated moving bed (SMB) chromatography for large-scale diastereomer separation .
Q. How does the oxirane ring influence the compound’s reactivity in nucleophilic substitutions?
Basic Research Question
The strained oxirane ring undergoes nucleophilic ring-opening reactions. For example:
- Aminolysis : React with amines to form secondary amines (e.g., in drug conjugate synthesis) .
- Acid-Catalyzed Hydrolysis : Forms diols under acidic conditions, useful for derivatization .
Reactivity is modulated by substituents: electron-withdrawing groups increase ring strain and reaction rates .
Q. What spectroscopic techniques complement NMR for structural elucidation?
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm−1 in ketone intermediates) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves absolute configurations for crystalline derivatives .
Q. How can researchers mitigate toxicity risks during in vitro studies?
Basic Research Question
- Dose Optimization : Start with low concentrations (e.g., 1–10 µM) and use cytotoxicity assays (e.g., MTT) .
- Ventilation : Use fume hoods for powder handling to prevent inhalation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Q. What are the implications of the compound’s logP and solubility for pharmacokinetic studies?
Advanced Research Question
- logP : Predicted ~1.2 (moderate lipophilicity) suggests blood-brain barrier penetration potential .
- Solubility : Low aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO/PEG) for in vivo studies .
- Permeability : Caco-2 cell assays assess intestinal absorption for oral drug development .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5,8H2 |
InChI Key |
OTYQELMODCCAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(COC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.